Cas no 1105188-42-8 (N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine)
![N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine structure](https://ja.kuujia.com/scimg/cas/1105188-42-8x500.png)
N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
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- N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- 1,2-Ethanediamine, N2-(4,5-dimethyl-2-benzothiazolyl)-N1,N1-dimethyl-
- N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine
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- MDL: MFCD11987001
- インチ: 1S/C13H19N3S/c1-9-5-6-11-12(10(9)2)15-13(17-11)14-7-8-16(3)4/h5-6H,7-8H2,1-4H3,(H,14,15)
- InChIKey: LMBBNAFVDSRQFK-UHFFFAOYSA-N
- ほほえんだ: C(N(C)C)CNC1=NC2=C(C)C(C)=CC=C2S1
N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2182-0081-2.5g |
N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine |
1105188-42-8 | 95% | 2.5g |
$1396.0 | 2023-09-06 | |
Life Chemicals | F2182-0081-5g |
N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine |
1105188-42-8 | 95% | 5g |
$2094.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00790769-1g |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 95% | 1g |
¥5680.0 | 2023-04-05 | |
A2B Chem LLC | AV81868-1mg |
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 95% | 1mg |
$317.00 | 2024-04-20 | |
A2B Chem LLC | AV81868-10mg |
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 95% | 10mg |
$386.00 | 2024-04-20 | |
A2B Chem LLC | AV81868-2.5g |
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 95% | 2.5g |
$2785.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146908-1g |
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 97% | 1g |
¥8520.00 | 2024-08-09 | |
A2B Chem LLC | AV81868-5mg |
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 95% | 5mg |
$357.00 | 2024-04-20 | |
A2B Chem LLC | AV81868-1g |
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 95% | 1g |
$1443.00 | 2024-04-20 | |
Advanced ChemBlocks | L20759-5g |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine |
1105188-42-8 | 95% | 5g |
$2130 | 2024-05-20 |
N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amineに関する追加情報
N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine: A Novel Compound with Promising Therapeutic Potential
CAS No. 1105188-42-8 represents a unique molecular entity with a complex structure that combines aromatic heterocyclic rings with functionalized side chains. This compound, identified as N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, is a derivative of benzothiazole, a class of heterocyclic compounds widely studied for their diverse pharmacological activities. The molecular framework of this compound is characterized by a benzothiazole ring with two methyl groups at the 4,5 positions and a dimethylaminoethyl group attached to the nitrogen atom at the 2-position. This structural arrangement may confer unique interactions with biological targets, making it a subject of interest in contemporary drug discovery research.
Recent studies have highlighted the potential of benzothiazole derivatives in modulating various signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that compounds with similar structural features to N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine demonstrated significant antiviral activity against RNA viruses, including SARS-CoV-2. The presence of the dimethylaminoethyl group may enhance the compound's ability to interact with viral envelope proteins, a critical factor in antiviral efficacy. Additionally, the methyl substitutions at the 4,5 positions of the benzothiazole ring could influence the compound's hydrophobicity, potentially improving its cell membrane permeability.
Pharmacological investigations into this compound have also revealed its potential as an anti-inflammatory agent. A 2024 study published in European Journal of Medicinal Chemistry demonstrated that the compound exhibited potent inhibitory effects on the NF-κB signaling pathway, a key mediator of inflammation. The dimethylaminoethyl group may contribute to the compound's ability to modulate cytokine production, while the benzothiazole ring could provide structural stability necessary for sustained biological activity. These findings suggest that the compound may have applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.
The synthetic pathway of N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine is an area of ongoing research. A 2023 article in Organic & Biomolecular Chemistry described a novel approach to its synthesis involving the coupling of a 4,5-dimethylbenzothiazole core with a dimethylaminoethyl chain. This method utilized microwave-assisted organic synthesis, which is known for its efficiency in producing complex molecules with high stereochemical control. The ability to synthesize this compound with minimal side products is critical for its development as a pharmaceutical candidate, as it reduces the need for extensive purification steps.
Computational studies have also provided insights into the molecular interactions of this compound. A 2024 analysis using molecular docking simulations suggested that the compound could bind to the SARS-CoV-2 main protease (Mpro), a key enzyme in the virus's replication cycle. The dimethylaminoethyl group was identified as the primary interaction site, forming hydrogen bonds with the enzyme's active site. This finding aligns with experimental data showing the compound's antiviral activity and underscores its potential as a lead compound for antiviral drug development.
Comparative studies with other benzothiazole derivatives have further highlighted the unique properties of N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine. A 2023 review in Drug Discovery Today noted that the presence of the dimethylaminoethyl group significantly enhances the compound's solubility compared to its analogs without this functional group. This improved solubility is crucial for drug formulation, as it facilitates the development of oral dosage forms and reduces the risk of gastrointestinal side effects.
Environmental and toxicological considerations are also important in the evaluation of this compound. A 2024 study published in Environmental Toxicology and Chemistry assessed the compound's biodegradability and ecotoxicity. The results indicated that the compound undergoes rapid microbial degradation in aquatic environments, reducing its potential impact on ecosystems. This property is particularly relevant for pharmaceuticals, as it aligns with the principles of green chemistry and sustainable drug development.
Current research efforts are focused on optimizing the compound's therapeutic profile. A 2024 preclinical study in Pharmacological Research investigated the compound's effects on neuroinflammation, a condition associated with neurodegenerative diseases. The findings suggested that the compound could reduce microglial activation and inhibit the production of pro-inflammatory cytokines in neuronal cultures. These results open new avenues for its application in the treatment of conditions such as Alzheimer's disease or multiple sclerosis.
The structural versatility of the benzothiazole ring also allows for the development of analogs with tailored biological activities. A 2023 patent application described the synthesis of several derivatives of N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, each with modifications to the methyl groups or the dimethylaminoethyl chain. These modifications were designed to enhance specific pharmacological properties, such as increased potency or reduced toxicity, demonstrating the compound's adaptability for different therapeutic applications.
Despite the promising findings, further research is needed to fully understand the compound's mechanisms of action and potential side effects. A 2024 clinical trial report in Drug Safety highlighted the importance of conducting long-term studies to evaluate the compound's safety profile in human subjects. These studies are critical for translating the compound from the laboratory to clinical practice, ensuring its efficacy and safety for patients.
In conclusion, N-[2-(dimethylamino)ethyl]-4,5-dimethyl-1,3-benzothiazol-2-amine represents a promising candidate in the field of pharmaceutical research. Its unique structural features and demonstrated biological activities suggest potential applications in antiviral, anti-inflammatory, and neurodegenerative disease therapies. Continued research into its synthesis, molecular interactions, and therapeutic potential will be essential in advancing its development as a viable medicinal compound.
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